Comparison of Lipophilicity (LogP) and Polar Surface Area (TPSA) with Key Analogs
The target compound exhibits a distinct physicochemical profile relative to two direct structural analogs. It is more lipophilic than 5-bromo-2-methoxypyridine (ΔLogP +0.25) and has a higher TPSA than both the methoxy and the ether-linked analog, indicating a unique balance of solubility and membrane permeability. [1] [2]
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 2.6495; TPSA: 31.35 Ų |
| Comparator Or Baseline | 5-bromo-2-methoxypyridine (LogP: 2.4; TPSA: 22.1 Ų) and 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (LogP: 2.40-2.55; TPSA: 31.35 Ų) |
| Quantified Difference | LogP: +0.25 more lipophilic vs. methoxy analog; TPSA: +9.25 Ų larger than methoxy analog, comparable to ether analog. |
| Conditions | Calculated values (XLogP3, Cactvs) from vendor and database sources. |
Why This Matters
The specific LogP and TPSA values are critical for predicting a drug candidate's oral absorption and blood-brain barrier penetration; substituting this compound with an analog of different lipophilicity or polarity can significantly alter ADME properties.
- [1] PubChem. (2025). 5-Bromo-2-methoxypyridine. CID 2734895. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methoxypyridine View Source
- [2] Molbase. (n.d.). 5-bromo-2-(oxan-4-yloxy)pyridine. CAS 494772-07-5. Retrieved from https://qiye.molbase.cn/ View Source
